molecular formula C11H22INOS B14413490 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide CAS No. 85109-30-4

1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide

Cat. No.: B14413490
CAS No.: 85109-30-4
M. Wt: 343.27 g/mol
InChI Key: KLTYOPPBQALSCD-UHFFFAOYSA-M
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Description

1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is a chemical compound known for its unique structure and properties.

Preparation Methods

The synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide typically involves nucleophilic substitution reactions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide can be compared with other quaternary ammonium salts, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.

Properties

CAS No.

85109-30-4

Molecular Formula

C11H22INOS

Molecular Weight

343.27 g/mol

IUPAC Name

S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] ethanethioate;iodide

InChI

InChI=1S/C11H22NOS.HI/c1-10-6-4-5-7-12(10,3)8-9-14-11(2)13;/h10H,4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

KLTYOPPBQALSCD-UHFFFAOYSA-M

Canonical SMILES

CC1CCCC[N+]1(C)CCSC(=O)C.[I-]

Origin of Product

United States

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